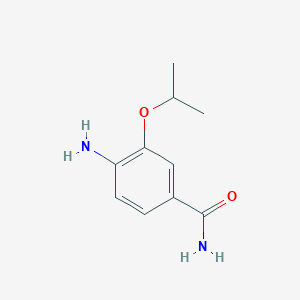

4-Amino-3-(propan-2-yloxy)benzamide

Description

Contextualization within Benzamide (B126) Chemistry

Benzamide is an organic compound and the simplest amide derivative of benzoic acid, with the chemical formula C₆H₅CONH₂. wikipedia.org It consists of a benzene (B151609) ring attached to an amide functional group. wikipedia.orgontosight.ai This structure serves as a fundamental building block in organic synthesis and medicinal chemistry. fiveable.mesolubilityofthings.com

The chemical properties of benzamide are dictated by the interplay between the aromatic benzene ring and the carboxamide group. The amide group is polar and can participate in hydrogen bonding, which influences the solubility and physical properties of benzamide derivatives. solubilityofthings.com Benzamides can be synthesized through various methods, including the reaction of benzoic acid with ammonia (B1221849) or amines, or by the hydrolysis of aromatic nitriles. fiveable.menih.gov

Substitutions on the benzene ring, as seen in 4-Amino-3-(propan-2-yloxy)benzamide, dramatically alter the molecule's physical, chemical, and biological properties. The nature and position of these substituents are key to the diverse applications of benzamide derivatives. ontosight.ai

Significance of the Substituted Benzamide Motif in Contemporary Chemical Research

The substituted benzamide motif is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that frequently appears in biologically active compounds. ontosight.aiontosight.ai The versatility of the benzamide core allows for the introduction of various functional groups at different positions on the benzene ring, leading to a wide array of compounds with distinct pharmacological profiles. ontosight.ai

The ability to modify the substitution pattern on the benzamide structure allows researchers to fine-tune the molecule's properties to interact with specific biological targets like enzymes or receptors. ontosight.aiontosight.ai For instance, substitutions can influence a compound's ability to cross cell membranes, its binding affinity to a target protein, and its metabolic stability. This structure-activity relationship (SAR) is a central concept in drug discovery, and substituted benzamides are a rich area for SAR studies. nih.govnih.gov

Research has demonstrated that benzamide derivatives possess a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. researchgate.net This broad spectrum of activity underscores the chemical and therapeutic importance of the substituted benzamide motif.

Overview of Key Research Directions for Related Benzamide Structures

The structural features of this compound—specifically, its identity as a substituted benzamide—align it with several key areas of modern pharmaceutical research. Many clinically important drugs are based on a substituted benzamide structure. These compounds often act on the central nervous system or as antiemetic agents. drugbank.com

Key research directions for related benzamide structures include:

Dopamine (B1211576) Receptor Antagonists: Many substituted benzamides, such as Sulpiride and Amisulpride, are selective antagonists of dopamine D2 receptors. drugbank.comwikipedia.org This activity is the basis for their use as antipsychotic medications for treating conditions like schizophrenia. drugbank.comwikipedia.org

Antiemetic Agents: Compounds like Metoclopramide and Bromopride are benzamide derivatives used to prevent nausea and vomiting. drugbank.com Their mechanism often involves the blockade of dopamine receptors in the chemoreceptor trigger zone of the brain.

Enzyme Inhibitors: The benzamide scaffold is a key component in the design of various enzyme inhibitors. For example, benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are a class of enzymes involved in the regulation of gene expression and are a target for cancer therapy. nih.govresearchgate.net Other research has explored their potential as glucokinase activators for the treatment of diabetes. nih.govresearchgate.net

Antiprion Agents: Research has also explored benzamide derivatives as potential therapeutic agents against prion diseases by inhibiting the conversion of the normal prion protein (PrPC) into its misfolded, disease-causing form (PrPSc). nih.gov

The table below highlights some prominent examples of substituted benzamides and their primary research applications.

| Compound Name | Key Structural Features | Primary Research Application/Therapeutic Use |

| Amisulpride | Methoxy (B1213986), ethylsulfonyl, and amino groups on the benzamide ring | Atypical antipsychotic, antiemetic. wikipedia.org |

| Sulpiride | Methoxy, sulfamoyl, and amino groups on the benzamide ring | Antipsychotic for schizophrenia. drugbank.com |

| Metoclopramide | Amino, chloro, and methoxy groups on the benzamide ring | Antiemetic, gastroprokinetic agent. drugbank.com |

| Entinostat (MS-275) | Pyridinylamino group linked to a benzamide structure | Histone deacetylase (HDAC) inhibitor for cancer therapy. nih.gov |

| Parsalmide | Amino, butyl, and propynyloxy (B15346420) groups on the benzamide ring | Anti-inflammatory agent. researchgate.net |

This diverse range of applications demonstrates the remarkable versatility of the substituted benzamide scaffold in contemporary chemical and medical research. While specific studies on this compound are not widely published, its structure suggests potential for exploration within these established research domains.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6H,11H2,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYGJELHBZEFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 4 Amino 3 Propan 2 Yloxy Benzamide and Its Analogues

Strategic Approaches to Amide Bond Formation

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed to achieve this transformation efficiently. In the context of 4-amino-3-(propan-2-yloxy)benzamide, the final step often involves the coupling of 4-amino-3-(propan-2-yloxy)benzoic acid with an amine source.

Coupling reagents are widely employed to activate the carboxylic acid group, facilitating its reaction with an amine. These reagents are particularly useful for forming amide bonds under mild conditions, which is crucial when dealing with functionalized molecules like this compound that may contain sensitive groups. The choice of coupling reagent can significantly impact the reaction's yield, purity, and the extent of side reactions such as racemization. americanpeptidesociety.org

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. peptide.comuniurb.it Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), are cost-effective and efficient activators of carboxylic acids. americanpeptidesociety.org To enhance their effectiveness and suppress side reactions, they are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). americanpeptidesociety.org These additives form active esters that are more reactive and less prone to racemization. americanpeptidesociety.org

Phosphonium reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogue (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly effective coupling agents. peptide.commerckmillipore.com Similarly, uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high reactivity and rapid reaction times. peptide.com

| Coupling Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Cost-effective; often used with additives like HOBt to reduce racemization. americanpeptidesociety.orgpeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective, particularly for challenging couplings. peptide.com |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | Fast reaction rates and high efficiency. peptide.com |

Direct amidation methods, which form the amide bond without the need for pre-activation or coupling reagents, are gaining prominence due to their atom economy and environmental benefits. researchgate.net These reactions typically require elevated temperatures or the use of catalysts to drive the condensation of a carboxylic acid and an amine.

Lewis acids have emerged as effective catalysts for direct amidation. For instance, titanium(IV) isopropoxide has been shown to be an efficient catalyst for the direct amidation of nonactivated carboxylic acids with primary and secondary amines, affording high yields of the corresponding amides. researchgate.net More recently, titanium(IV) fluoride (B91410) (TiF4) has been reported as a potent catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene. researchgate.netrsc.org

Boron-based reagents have also been successfully employed. Tris(2,2,2-trifluoroethyl) borate, for example, can facilitate the direct amidation of unprotected amino acids, showcasing the potential of these methods for complex molecules. nih.gov These catalytic approaches offer a greener alternative to traditional coupling methods by minimizing the generation of stoichiometric waste. nih.gov

| Catalyst Type | Specific Catalyst | Reaction Conditions |

|---|---|---|

| Titanium-based | Ti(Oi-Pr)4 | Elevated temperatures in a sealed tube. researchgate.net |

| Titanium-based | TiF4 | Refluxing toluene. researchgate.netrsc.org |

| Boron-based | B(OCH2CF3)3 | Azeotropic removal of water. nih.gov |

Introduction and Modification of the Propan-2-yloxy Moiety

The propan-2-yloxy (isopropoxy) group is a key structural feature of the target molecule. Its introduction is typically achieved through etherification of a corresponding hydroxy-substituted precursor.

The Williamson ether synthesis is a classic and versatile method for preparing ethers. In the context of this compound synthesis, this would involve the reaction of a 3-hydroxy-4-nitrobenzoic acid derivative with an isopropylating agent, such as 2-bromopropane or isopropyl tosylate, in the presence of a base. The nitro group serves as a protecting group for the amine and an activating group for the subsequent reactions. A plausible synthetic precursor would be 4-nitro-3-hydroxybenzoic acid. The synthesis of a similar compound, 3-nitro-4-propoxybenzoic acid, has been described, indicating the feasibility of this approach. chemicalbook.com

Alternative, milder etherification methods can also be employed, particularly if the substrate is sensitive to the harsh conditions of the classical Williamson synthesis. These can include Mitsunobu reactions or the use of phase-transfer catalysts to enhance the reactivity of the nucleophile.

Once the propan-2-yloxy group is in place, further functionalization of the aromatic ring may be necessary. The isopropoxy group is an ortho-, para-directing group, which influences the regioselectivity of subsequent electrophilic aromatic substitution reactions. This directing effect must be considered when planning the synthetic sequence. For instance, if nitration is performed after the introduction of the isopropoxy group on a phenol derivative, the incoming nitro group will be directed to the positions ortho and para to the ether linkage. Careful control of reaction conditions is necessary to achieve the desired regioselectivity.

Selective Amination and Functionalization of the Benzene (B151609) Ring

The final key transformation in the synthesis of this compound is the introduction of the amino group at the 4-position of the benzene ring.

A common strategy involves the nitration of a suitable benzoic acid precursor, followed by the reduction of the nitro group. For instance, starting from 3-hydroxybenzoic acid, etherification to introduce the propan-2-yloxy group would be followed by nitration. The directing effects of the carboxyl and isopropoxy groups would need to be carefully considered to achieve the desired 4-nitro-3-(propan-2-yloxy)benzoic acid intermediate. The nitration of 4-alkoxybenzoic acids to yield 3-nitro-4-alkoxybenzoic acids is a known process, often utilizing a mixture of nitric acid and sulfuric acid. google.com

The reduction of the nitro group to an amine is a well-established transformation that can be achieved using various reagents. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method. google.com Other reducing agents, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid, are also effective. google.comprepchem.com The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Direct amination of C-H bonds is an emerging area of research that could provide a more direct route to the target molecule, avoiding the nitration-reduction sequence. rsc.org However, achieving the required regioselectivity on a substituted benzene ring remains a significant challenge.

| Compound Name |

|---|

| This compound |

| 4-amino-3-(propan-2-yloxy)benzoic acid |

| Dicyclohexylcarbodiimide (DCC) |

| N,N'-diisopropylcarbodiimide (DIC) |

| 1-hydroxybenzotriazole (HOBt) |

| 1-hydroxy-7-azabenzotriazole (HOAt) |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |

| Titanium(IV) isopropoxide |

| Titanium(IV) fluoride (TiF4) |

| Tris(2,2,2-trifluoroethyl) borate |

| 3-hydroxy-4-nitrobenzoic acid |

| 2-bromopropane |

| isopropyl tosylate |

| 3-nitro-4-propoxybenzoic acid |

| 3-hydroxybenzoic acid |

| 4-nitro-3-(propan-2-yloxy)benzoic acid |

| Tin(II) chloride |

Direct Amination Approaches

Direct amination represents a powerful strategy for the formation of C-N bonds, offering a more atom-economical alternative to traditional multi-step processes. For aromatic systems, this often involves the transition metal-catalyzed cross-coupling of an aryl halide or triflate with an ammonia (B1221849) surrogate or ammonia itself. The Buchwald-Hartwig amination is a prominent example of such a transformation, typically employing palladium or copper catalysts.

While specific studies on the direct amination to yield this compound are not extensively detailed in readily available literature, the principles can be applied to its precursors. For instance, a precursor like 4-halo-3-(propan-2-yloxy)benzamide could theoretically be subjected to a catalytic amination reaction. The use of ammonia can be challenging due to its volatility and coordination to the metal center, but significant progress has been made using aqueous ammonia or ammonia surrogates. researchgate.net Modern catalyst systems, including those based on nickel pincer complexes, have shown high efficiency for direct alkylation of amines and could be adapted for aryl amination. rsc.org

Table 1: Illustrative Conditions for Direct Catalytic Amination of Aryl Halides

| Catalyst System | Aryl Halide Substrate | Ammonia Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| CuI / Ligand | Aryl Iodide/Bromide | Aqueous NH₃ | Dioxane | 80-110 | 70-95 |

| Pd(OAc)₂ / Josiphos | Aryl Bromide | Benzophenone imine | Toluene | 100 | 85-98 |

| Iron/Copper Cocatalyst | 3-Iodopyridine | Aqueous NH₃ | Ethanol | Reflux | 94 |

This table presents generalized data for direct amination reactions on various aryl halides to illustrate the principles that could be applied to the synthesis of the target compound.

Reduction Pathways for Nitro Precursors

A more conventional and widely documented route to aromatic amines is the reduction of the corresponding nitro compounds. For the synthesis of this compound, the key intermediate is 4-Nitro-3-(propan-2-yloxy)benzamide. The primary challenge in this step is the chemoselective reduction of the nitro group without affecting the amide or ether functionalities.

A variety of reduction methods are available, each with its own set of advantages and limitations. Catalytic hydrogenation is a common and clean method, typically employing catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney Nickel under a hydrogen atmosphere. google.com This method is often high-yielding and produces water as the only byproduct.

Metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are classic reagents for nitro group reduction. scispace.comgoogle.com While effective, these methods often require stoichiometric amounts of metal and can generate significant metallic waste. Transfer hydrogenation, using hydrogen donors like hydrazine hydrate or ammonium formate in the presence of a catalyst (e.g., Pd/C, Fe(OH)₃), offers a safer alternative to using gaseous hydrogen. scispace.comgoogle.com

Table 2: Comparison of Reduction Methods for Aromatic Nitro Compounds

| Method | Reagents/Catalyst | Solvent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Ethyl Acetate | Room Temp, 1-4 atm | High yield, clean byproduct (H₂O) | Requires H₂ gas, specialized equipment |

| Metal/Acid Reduction | Fe, HCl or Acetic Acid | Water, Ethanol | Reflux | Inexpensive, robust | Stoichiometric metal waste, harsh conditions |

| Transfer Hydrogenation | Hydrazine Hydrate, Fe(OH)₃ | Water, Alcohols | 50-100 °C | Avoids H₂ gas, high yield | Hydrazine is toxic |

| Borohydride Reduction | NaBH₄, Pd/C | Water | Mild Conditions | High selectivity, rapid kinetics mdpi.com | Higher cost of reagent mdpi.com |

This table summarizes common reduction pathways applicable to the synthesis of this compound from its nitro precursor.

Sustainable and Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is an area of growing importance. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. ijarsct.co.in

Key strategies in green synthesis include:

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives. Deep Eutectic Solvents (DES), which can sometimes act as both the solvent and catalyst, offer a promising, low-cost alternative to ionic liquids. nih.govmdpi.com

Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted syntheses can significantly reduce reaction times, increase yields, and enhance energy efficiency compared to conventional heating methods. ijarsct.co.inresearchgate.net

Catalysis: The use of reusable, non-toxic catalysts is a cornerstone of green chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct amination, for example, has a higher atom economy than multi-step sequences involving protecting groups.

For the synthesis of benzamide (B126) derivatives, direct condensation of carboxylic acids and amines using a reusable solid acid catalyst under ultrasonic irradiation has been reported as a green and highly efficient method. researchgate.net

Optimization of Synthetic Routes for Scalability

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires rigorous optimization to ensure safety, cost-effectiveness, and consistency. For the synthesis of this compound, several factors must be considered for scalability.

Key optimization parameters include:

Reagent Selection: Prioritizing cheaper, safer, and more readily available reagents. For the nitro reduction step, catalytic transfer hydrogenation might be favored over methods requiring high-pressure hydrogen gas or large quantities of metallic waste.

Process Streamlining: Developing "one-pot" or "telescoped" syntheses where intermediates are not isolated can significantly reduce waste, time, and resource consumption. researchgate.net

Reaction Conditions: Fine-tuning parameters such as temperature, pressure, concentration, and reaction time is crucial. Design of Experiment (DoE) methodologies can be employed to efficiently explore the parameter space and find the optimal conditions for maximum yield and purity. researchgate.net

Purification: Minimizing the need for chromatographic purification, which is often not feasible on a large scale. Developing procedures that yield a product of sufficient purity through crystallization is highly desirable.

Safety and Environmental Profile: Ensuring that the process minimizes the use and generation of toxic and hazardous substances and that waste streams can be treated effectively.

The development of a flexible and scalable synthesis is essential for the economic viability of producing compounds like this compound for commercial applications. rsc.org

Iii. Elucidation of Reaction Mechanisms and Kinetics in Benzamide Formation

Mechanistic Investigations of Amide Coupling Reactions

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, often requiring high temperatures that can be detrimental to complex molecules. luxembourg-bio.com Consequently, a plethora of coupling reagents and activation methods have been developed to facilitate this transformation under milder conditions. The general principle involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thus activating it for nucleophilic attack by the amine. luxembourg-bio.com

One of the most common families of coupling reagents is the carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism of DCC-mediated amide bond formation proceeds through the initial reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. This intermediate can then be directly attacked by the amine to yield the desired amide and a dicyclohexylurea byproduct. luxembourg-bio.com However, the O-acylisourea can also rearrange to a stable N-acylurea, which is unreactive towards the amine, thus reducing the yield. To circumvent this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, and efficiently reacts with the amine to form the amide. luxembourg-bio.com

Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HATU, HBTU). luxembourg-bio.com These reagents also operate by forming highly reactive activated esters or acylphosphonium/acyluronium species, which are then readily displaced by the amine nucleophile. The choice of coupling reagent and additives can be critical, especially when dealing with sterically hindered or electronically deactivated substrates, such as some aromatic amines. researchgate.net For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of HOBt has been shown to be effective for the coupling of electron-deficient amines. nih.gov

A general mechanistic pathway for amide coupling using an activating agent is depicted below:

Activation of Carboxylic Acid: The carboxylic acid reacts with the coupling reagent to form a reactive intermediate (e.g., O-acylisourea, active ester).

Nucleophilic Attack: The amine attacks the carbonyl carbon of the activated intermediate.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Leaving Group Departure: The leaving group, derived from the coupling reagent, is expelled, regenerating the carbonyl group of the amide.

Proton Transfer: Proton transfer steps lead to the final amide product and the protonated byproduct.

Kinetic Studies of Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) represents another key pathway for the synthesis of substituted benzamides, particularly when introducing the amino group to a pre-functionalized aromatic ring. The classical SNAr mechanism is a two-step process involving the addition of a nucleophile to an electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. masterorganicchemistry.comnih.gov This is followed by the departure of the leaving group to restore aromaticity.

The rate of SNAr reactions is significantly influenced by several factors:

Leaving Group: The nature of the leaving group is crucial. In contrast to SN1 and SN2 reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-leaving group bond. Consequently, the reaction rate is often inversely proportional to the basicity of the leaving group, with fluoride (B91410) being an excellent leaving group due to its high electronegativity which stabilizes the transition state leading to the Meisenheimer complex. The observed reactivity order is often F > Cl > Br > I. masterorganicchemistry.com

Aromatic Ring Substitution: The presence of strong electron-withdrawing groups (e.g., -NO2) ortho and/or para to the leaving group is essential for activating the ring towards nucleophilic attack. These groups stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com

Nucleophile: The nucleophilicity of the attacking species plays a direct role in the reaction kinetics.

Recent studies have revealed that not all SNAr reactions proceed through a stepwise mechanism. A concerted mechanism (cSNAr), where bond formation and bond breaking occur simultaneously, has been proposed and computationally supported for certain systems, particularly with less activated aromatic rings or specific nucleophiles. nih.gov The distinction between a stepwise and a concerted mechanism can sometimes be blurred, leading to the concept of a "mechanistic continuum". rsc.org

Kinetic studies, such as monitoring reaction rates with varying reactant concentrations and performing kinetic isotope effect (KIE) experiments, are vital for elucidating these mechanisms. For example, a significant KIE upon isotopic labeling of the nucleophile would suggest its involvement in the rate-determining step.

Influence of Solvent Systems and Catalysis on Reaction Pathways

The choice of solvent can have a profound impact on the kinetics and mechanism of benzamide (B126) formation. In amide coupling reactions, polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (ACN), and dichloromethane (B109758) (DCM) are commonly used as they can solubilize the reactants and intermediates without interfering with the reaction. luxembourg-bio.com In some cases, solvent-free conditions have also been developed, offering a greener alternative. researchgate.netrsc.org

For SNAr reactions, dipolar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. The ability of the solvent to stabilize the charged Meisenheimer intermediate is also a key factor.

Catalysis plays a pivotal role in modern organic synthesis, and benzamide formation is no exception.

Amide Coupling: As mentioned, additives like HOBt and DMAP can be considered catalysts in the sense that they accelerate the reaction and are regenerated, although they are often used in stoichiometric or near-stoichiometric amounts. True catalytic methods for direct amidation are an area of active research, with systems based on boronic acids and other Lewis acids showing promise. researchgate.net

SNAr Reactions: Catalysis in SNAr can involve phase-transfer catalysts to facilitate the reaction between a solid or aqueous nucleophile and an organic substrate. More advanced catalytic systems, such as those employing transition metals like copper or palladium, can enable the use of less reactive nucleophiles or allow for reactions on less activated aromatic systems. For instance, copper-catalyzed N-arylation is a powerful tool for forming C-N bonds. nih.gov A proposed mechanism for a copper-catalyzed reaction might involve the oxidative addition of the aryl halide to the Cu(I) catalyst, followed by reaction with the amine and reductive elimination to yield the product and regenerate the catalyst.

The following table summarizes the influence of solvents and catalysts on benzamide formation:

| Reaction Type | Common Solvents | Role of Solvent | Common Catalysts/Additives | Role of Catalyst/Additive |

| Amide Coupling | DMF, DCM, ACN, THF | Solubilize reactants and intermediates | HOBt, DMAP, Boronic Acids | Activate carboxylic acid, suppress side reactions, accelerate nucleophilic attack |

| SNAr | DMSO, DMF, NMP | Solubilize reactants, stabilize Meisenheimer complex | Phase-Transfer Catalysts, Copper salts, Palladium complexes | Enhance nucleophile availability, enable reactions on less activated systems |

Iv. Advanced Spectroscopic and Structural Characterization of 4 Amino 3 Propan 2 Yloxy Benzamide

X-ray Diffraction for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

No crystallographic data from single-crystal X-ray diffraction analysis for 4-Amino-3-(propan-2-yloxy)benzamide is currently available in public databases or scientific literature. This type of analysis would provide precise information on the compound's crystal system, space group, unit cell dimensions, atomic coordinates, and intramolecular geometry, including bond lengths and angles, offering definitive proof of its three-dimensional structure.

Powder X-ray Diffraction for Crystalline Phase Identification

Similarly, there is no published powder X-ray diffraction (PXRD) pattern for this compound. A PXRD pattern would serve as a unique fingerprint for the crystalline solid, with characteristic peaks at specific 2θ angles corresponding to the d-spacings of the crystal lattice planes. This data is crucial for identifying the compound's crystalline phase, assessing its purity, and detecting the presence of different polymorphs.

V. Computational Chemistry and Theoretical Studies of 4 Amino 3 Propan 2 Yloxy Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These methods, rooted in the principles of quantum mechanics, can model the distribution of electrons and predict a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. Instead of grappling with the full complexity of the many-electron wavefunction, DFT focuses on the electron density, a more manageable quantity. For 4-Amino-3-(propan-2-yloxy)benzamide, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement, or conformation. This involves optimizing the molecular geometry to find the lowest energy state.

DFT calculations can also provide insights into the distribution of electronic charge across the molecule, which is crucial for understanding how it might interact with other molecules. The accuracy of DFT predictions is dependent on the choice of the functional and the basis set, which are mathematical constructs used to approximate the electron density and the atomic orbitals, respectively.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule most likely to be involved in electron transfer processes, which are fundamental to many chemical reactions.

| Parameter | Significance | General Trend for Similar Compounds |

| HOMO Energy | Indicates electron-donating ability. Higher energy suggests a better electron donor. | The amino and alkoxy groups are electron-donating, which would likely lead to a relatively high HOMO energy localized on the benzene (B151609) ring and the amino group. |

| LUMO Energy | Indicates electron-accepting ability. Lower energy suggests a better electron acceptor. | The benzamide (B126) moiety, particularly the carbonyl group, is electron-withdrawing, which would contribute to a lower LUMO energy, likely centered around this part of the molecule. |

| HOMO-LUMO Gap | Reflects chemical reactivity and stability. A smaller gap implies higher reactivity. | The presence of both electron-donating and electron-withdrawing groups can lead to a moderate HOMO-LUMO gap, influencing its overall stability and reactivity profile. |

Note: The specific values for this compound would require dedicated computational studies.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is typically colored to represent different potential values. Regions of negative potential (often colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, areas of positive potential (usually blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, an MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, making these areas attractive to positively charged species. Positive potential would be expected around the hydrogen atoms of the amino group and the amide N-H, indicating their potential to act as hydrogen bond donors.

Analysis of Electron Density Topology

The topological analysis of the electron density provides a deeper understanding of the chemical bonding and non-covalent interactions within a molecule.

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, is a powerful method for analyzing the electron density to define atoms and the bonds between them. AIM theory identifies critical points in the electron density, which can be used to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and to identify and quantify the strength of non-covalent interactions, such as hydrogen bonds.

In the context of this compound, AIM analysis could be used to precisely characterize the covalent bonds within the molecule and to identify any intramolecular hydrogen bonds, for instance, between the amino group and the adjacent ether oxygen.

The Non-Covalent Interaction (NCI) index is a more recent computational tool that is particularly adept at visualizing weak, non-covalent interactions. NCI analysis is based on the electron density and its derivatives and generates 3D plots that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding. These interactions are often crucial for understanding the conformational preferences of a molecule and how it interacts with its environment.

| Interaction Type | Expected Location in this compound | Significance |

| Hydrogen Bonding | Between the amide N-H or amino N-H and the carbonyl oxygen or ether oxygen of a neighboring molecule (intermolecular) or within the same molecule (intramolecular). | Dictates crystal packing and can influence solubility and biological interactions. |

| Van der Waals Forces | Primarily associated with the isopropyl group and the benzene ring. | Contribute to the overall shape and packing of the molecule in the solid state. |

| Steric Repulsion | Between bulky groups, such as the propan-2-yloxy group and the adjacent amino group. | Influences the conformational preferences of the molecule. |

Note: The specific visualization and quantification of these interactions for this compound would require dedicated NCI analysis.

Theoretical Investigation of Intermolecular Interactions

The intermolecular forces dictated by the structure of this compound are fundamental to its physical properties in condensed phases. The molecule possesses several functional groups capable of engaging in a variety of non-covalent interactions: the primary amine (-NH2), the amide (-CONH2), the ether oxygen of the propan-2-yloxy group, and the aromatic ring.

Hydrogen bonds are among the most significant intermolecular interactions governing the structure of this compound. khanacademy.org The primary amine and amide groups are potent hydrogen bond donors, while the carbonyl oxygen, the ether oxygen, and the nitrogen of the amine group can act as hydrogen bond acceptors.

Theoretical studies on similar aminobenzamides and related structures reveal the propensity of the amide moiety to form robust intermolecular hydrogen bonds. researchgate.netnih.gov Specifically, the amide groups can self-assemble into strong intermolecular hydrogen-bonded complexes. nih.gov In the case of this compound, several hydrogen bonding motifs are theoretically possible:

Amide-Amide Dimers: Molecules can form cyclic dimers through N-H···O=C hydrogen bonds between the amide groups of two separate molecules. This is a common and stable motif in primary amides. ias.ac.in

Amine-Carbonyl/Ether Linkages: The hydrogen atoms of the 4-amino group can form hydrogen bonds with the carbonyl oxygen or the ether oxygen of neighboring molecules.

Amide-Amine Chains: A network can be formed where the amide N-H of one molecule donates to the amino nitrogen of another, creating extended chains.

Computational methods like Density Functional Theory (DFT) can be employed to calculate the geometries and energies of these hydrogen-bonded dimers and larger clusters. Such calculations would provide data on bond lengths, angles, and the binding energy associated with each type of interaction.

Table 1: Theoretical Hydrogen Bond Parameters for Potential Dimers of this compound (Illustrative Data) This table presents hypothetical data that would be derived from DFT calculations to illustrate the expected characteristics of hydrogen bonds.

| Interacting Groups | H-Bond Type | Calculated Distance (Å) (H···Acceptor) | Calculated Binding Energy (kcal/mol) |

|---|---|---|---|

| Amide(NH)···O=C(Amide) | N-H···O | 1.95 | -7.5 |

| Amine(NH)···O=C(Amide) | N-H···O | 2.10 | -5.2 |

| Amine(NH)···O(Ether) | N-H···O | 2.15 | -4.8 |

Beyond hydrogen bonding, the aromatic nature of the benzene ring in this compound introduces the possibility of π-π stacking and other van der Waals forces. libretexts.org These interactions are critical for the close packing of molecules in a solid state.

π-π Stacking: The interaction between the π-electron clouds of adjacent benzene rings is a key contributor to crystal stability. These interactions can occur in parallel-displaced or T-shaped arrangements, rather than a direct face-to-face sandwich, to minimize electrostatic repulsion. wikipedia.org The electron-donating amino and propan-2-yloxy substituents influence the electron density of the aromatic ring, which in turn modulates the strength and geometry of these stacking interactions. acs.org High-level quantum mechanics calculations can be used to assess the strength of these stacking interactions, which can be comparable to strong hydrogen bonds. acs.org

Computational studies on aromatic-amide interactions have shown that they can achieve significant binding energies (up to 4.0 kcal/mol) and are driven by both dispersion and electrostatic forces. acs.org

Table 2: Theoretical Contribution of Intermolecular Forces in a this compound Dimer (Illustrative Data) This table provides a hypothetical breakdown of the energy contributions to the stabilization of a dimer, as would be determined by computational energy decomposition analysis.

| Interaction Type | Estimated Energy Contribution (kcal/mol) | Relevant Functional Groups |

|---|---|---|

| Hydrogen Bonding | -7 to -12 | -NH2, -CONH2 |

| π-π Stacking | -3 to -5 | Benzene Ring |

| Dispersion (Van der Waals) | -2 to -4 | Entire Molecule, especially -O-CH(CH3)2 |

| Electrostatic (non-H-bond) | -1 to -3 | Polar Functional Groups |

Molecular Dynamics Simulations for Conformational Landscape Analysis

While the static picture from quantum chemistry is informative, molecular dynamics (MD) simulations can reveal the dynamic behavior of this compound. MD simulations model the movement of atoms over time, providing a view of the molecule's conformational flexibility and the stability of its intermolecular assemblies. tandfonline.comnih.gov

For a molecule like this compound, MD simulations would be particularly useful for:

Exploring Rotational Barriers: The molecule has several rotatable bonds, including the C-N bond of the amide, the C-O bond of the ether, and the C-C bond of the isopropyl group. MD simulations can explore the potential energy surface associated with these rotations and identify the most stable conformations (rotamers).

Simulating Condensed Phases: By simulating a system with many molecules, MD can predict how they would arrange in a liquid or amorphous solid state, and how the intermolecular interaction networks (like hydrogen bonds) fluctuate over time.

Assessing Structural Stability: In the context of a larger system, such as a protein-ligand complex, MD simulations can confirm the stability of the binding pose and the persistence of key intermolecular contacts. nih.gov

Development of Quantitative Structure-Property Relationship (QSPR) Models

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. For this compound and related compounds, QSPR models could be developed to predict various physicochemical properties without the need for experimental measurement.

The process involves:

Descriptor Calculation: A wide range of numerical descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for a series of related benzamide derivatives.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation linking a specific property (e.g., solubility, melting point) to a selection of the most relevant descriptors. researchgate.netjppres.com

Validation: The model's predictive power is rigorously tested using both internal and external validation sets of compounds. unair.ac.id

Studies on benzamide derivatives have successfully used QSAR (a subset of QSPR focused on biological activity) to correlate structural features with activity, for instance, as glucokinase activators or FtsZ inhibitors. nih.govresearchgate.netnih.gov These studies often find that descriptors related to molecular shape, electronic properties (like the distribution of partial charges), and hydrophobicity are key predictors. A hypothetical QSPR model for predicting a property like aqueous solubility might identify descriptors such as the polar surface area and the logarithm of the partition coefficient (logP) as being highly influential.

Vi. Solid State Chemistry and Crystal Engineering of 4 Amino 3 Propan 2 Yloxy Benzamide

Polymorphism and Pseudopolymorphism Studies

No published studies were identified that specifically investigate the existence of different polymorphic or pseudopolymorphic forms of 4-Amino-3-(propan-2-yloxy)benzamide. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical factor in the development of chemical compounds, influencing properties such as solubility, stability, and bioavailability. Without experimental screening and characterization, it is unknown whether this compound exhibits polymorphism.

Cocrystallization Strategies and Supramolecular Assembly

There is a lack of specific research on cocrystallization strategies involving this compound. Cocrystals are multi-component crystals held together by non-covalent interactions, and their design is a key aspect of crystal engineering. The supramolecular assembly of this compound, which would dictate its interactions with other molecules to form cocrystals, has not been detailed in available resources. While the molecule possesses functional groups capable of forming hydrogen bonds, such as the amino and amide groups, the specific patterns of these interactions in multicomponent systems have not been explored.

Formation and Characterization of Hydrates and Solvates

Specific studies on the formation and characterization of hydrates (where water is incorporated into the crystal lattice) or solvates (where a solvent is incorporated) of this compound are not present in the surveyed literature. The potential for this compound to form such species under different crystallization conditions remains an open area of inquiry.

Identification and Analysis of Supramolecular Synthons and Crystal Packing Motifs

An analysis of the supramolecular synthons and crystal packing motifs of this compound is contingent on the availability of its crystal structure, which does not appear to be publicly accessible. Supramolecular synthons are robust and predictable non-covalent interactions that can be used to design and control the assembly of molecules in a crystal. The identification of these synthons is fundamental to understanding and predicting the crystal packing of this compound. For instance, studies on related benzamide-containing molecules often reveal common synthons like amide-amide homodimers or amide-acid heterodimers, but their presence in this compound is unconfirmed.

Controlled Crystallization Process Development

Information regarding the development of controlled crystallization processes for this compound is not available. Such studies would involve a systematic investigation of parameters like solvent, temperature, cooling rate, and supersaturation to control crystal size, shape, and polymorphic form.

An in-depth analysis of the derivatization and structural modification strategies for the chemical compound this compound reveals a versatile scaffold for the development of chemical probes. These strategies focus on systematically altering specific moieties of the molecule to fine-tune its properties for targeted biological applications.

Derivatization and Structural Modification Strategies for Chemical Probes

The molecular architecture of 4-Amino-3-(propan-2-yloxy)benzamide offers multiple sites for chemical modification, including the amide nitrogen, the primary amino group, the propan-2-yloxy group, and the aromatic ring. These sites can be independently or sequentially modified to generate a library of derivatives with diverse physicochemical and biological properties, essential for their function as chemical probes.

Viii. Advanced Research Applications in Chemical Sciences

Utilization as a Synthetic Intermediate and Building Block

The presence of a primary amino group, an amide, and an ether linkage makes 4-Amino-3-(propan-2-yloxy)benzamide a highly versatile building block in organic synthesis. These functional groups offer multiple reaction sites for derivatization and incorporation into larger, more complex molecular architectures.

While specific, large-scale syntheses using this compound as a key precursor are not yet widely documented in peer-reviewed literature, its structure is analogous to other substituted aminobenzamides that are pivotal in the synthesis of medicinally relevant compounds. The amino group can be readily acylated, alkylated, or used to form heterocyclic rings, while the benzamide (B126) nitrogen can participate in various coupling reactions. For instance, related benzamide derivatives are instrumental in creating kinase inhibitors and other targeted therapeutics. The isopropoxy group, being relatively stable, modulates the solubility and electronic properties of the molecule without interfering in many common synthetic transformations.

In the field of drug discovery and materials science, the generation of chemical libraries with diverse functionalities is crucial for high-throughput screening. The this compound core is an excellent scaffold for such libraries. The primary amine serves as a key diversification point, allowing for the attachment of a wide range of substituents through amide bond formation or reductive amination. This enables the rapid generation of a multitude of derivatives, each with potentially unique biological or material properties. While specific libraries based on this exact scaffold are not yet prevalent in published research, the general strategy is well-established for similar benzamide structures. scilit.com

Applications in Solid-State Materials Science

The structure of this compound suggests its potential utility in the burgeoning field of organic solid-state materials science. The interplay of hydrogen bonding from the amino and amide groups, along with potential π-π stacking of the benzene (B151609) rings, can lead to the formation of well-ordered crystalline structures with interesting properties.

The rational design of organic solids with specific electronic, optical, or mechanical properties is a major goal in materials science. The ability of this compound to form predictable intermolecular interactions, such as hydrogen-bonded networks, makes it a candidate for the construction of such materials. By modifying the substituents on the amino or benzamide groups, it is theoretically possible to tune the packing arrangement in the solid state, thereby influencing the material's bulk properties. Research on the crystal engineering of related benzamides has demonstrated that fluorine substitution can suppress disorder and lead to more predictable crystal packing, a strategy that could potentially be applied to derivatives of this compound. researchgate.net

Organic molecules with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics. Such properties often arise from molecules possessing a combination of an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. The amino group in this compound acts as an electron donor, while the benzamide moiety can have electron-withdrawing character. While direct experimental studies on the NLO properties of this specific compound are not currently available, theoretical and experimental work on other substituted benzamides and related structures suggests that this class of compounds can exhibit significant second and third-order NLO responses. researchgate.netchemrxiv.org Further derivatization to enhance the push-pull nature of the molecule could lead to novel NLO materials.

Development and Validation of Spectroscopic Probes

Fluorescent and colorimetric probes are essential tools for sensing and imaging in chemical and biological systems. The benzamide scaffold is a component of some known spectroscopic probes. The amino group of this compound can be functionalized with fluorophores or chromophores. The electronic environment around the benzamide core, influenced by the isopropoxy group, could potentially modulate the spectroscopic properties of the resulting probe. Although the development of probes based specifically on this compound has not been reported, the general principles of probe design suggest its viability as a platform for creating new sensors for ions, small molecules, or biological macromolecules. chemrxiv.org

Contribution to Theoretical Frameworks for Structure-Reactivity Correlations

The exploration of relationships between a molecule's structure and its chemical reactivity is a cornerstone of modern organic chemistry. Theoretical frameworks, such as the Hammett equation, provide a quantitative means to understand and predict how substituent groups on an aromatic ring influence reaction rates and equilibria. wikipedia.orgchemeurope.com While direct experimental studies on this compound within this specific context are not extensively documented in publicly available literature, its structure is ideally suited for investigation within these theoretical models. This section will elucidate the potential contributions of this compound to structure-reactivity correlations by examining its constituent groups and their expected electronic effects.

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of benzene derivatives. youtube.com It is mathematically expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ wikipedia.orgoxfordreference.com

Where:

k or K is the rate or equilibrium constant for a reaction of a substituted benzene derivative.

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted benzene derivative.

σ (sigma) is the substituent constant, which quantifies the electronic effect (both resonance and inductive) of a particular substituent. oxfordreference.com

ρ (rho) is the reaction constant, which measures the sensitivity of a particular reaction to the electronic effects of substituents. wikipedia.orgchemeurope.com

The amino group at the para position is a powerful electron-donating group through resonance, which would significantly influence the electron density of the aromatic ring and the reactivity of the amide group. The isopropoxy group at the meta position primarily exerts an electron-donating inductive effect and a weaker electron-donating resonance effect. The interplay of these electronic effects makes this compound an interesting candidate for probing the nuances of structure-reactivity relationships.

To illustrate how this compound could be integrated into a study of structure-reactivity correlations, consider a hypothetical analysis of the hydrolysis of a series of substituted benzamides. By measuring the rate constants of hydrolysis for various benzamide derivatives and plotting them against their respective Hammett substituent constants (σ), a Hammett plot is generated. The slope of this line gives the reaction constant (ρ).

A hypothetical data set for such an experiment could look like the following:

| Substituent | Substituent Constant (σ) | Hypothetical Rate Constant (k, s⁻¹) | log(k/k₀) |

| 4-Nitro | 0.78 | 5.0 x 10⁻⁴ | 0.699 |

| 3-Chloro | 0.37 | 8.0 x 10⁻⁵ | -0.097 |

| Unsubstituted | 0.00 | 1.0 x 10⁻⁵ | 0.000 |

| 4-Amino-3-isopropoxy | -0.50 (estimated) | 2.5 x 10⁻⁶ | -0.602 |

| 4-Methoxy | -0.27 | 4.0 x 10⁻⁶ | -0.398 |

Note: The substituent constant for the combined 4-amino and 3-isopropoxy groups is an estimation for illustrative purposes. The rate constants are hypothetical.

In this hypothetical scenario, the strongly electron-donating nature of the combined amino and isopropoxy groups would be expected to result in a negative substituent constant, leading to a slower rate of hydrolysis compared to the unsubstituted benzamide. By synthesizing this compound and measuring its reaction rates in various reactions, researchers could:

Determine an empirical substituent constant (σ) for the combined 4-amino-3-isopropoxy substitution pattern. This would add to the library of known substituent constants, refining the predictive power of the Hammett equation.

Probe for non-linear Hammett plots. Deviations from linearity in Hammett plots can indicate a change in reaction mechanism or the transition state structure. chemeurope.com The specific electronic and steric nature of the isopropoxy group, in conjunction with the amino group, could reveal such complexities.

Contribute to Quantitative Structure-Activity Relationship (QSAR) studies. In medicinal chemistry, understanding the electronic properties of molecules is crucial for predicting their biological activity. Data derived from structure-reactivity studies of compounds like this compound can be used to build QSAR models that correlate molecular structure with therapeutic efficacy or other biological endpoints.

In essence, while direct research on the role of this compound in establishing theoretical frameworks for structure-reactivity correlations is not prominent, its molecular architecture makes it a valuable tool for such investigations. Its study would contribute to a more nuanced understanding of substituent effects, thereby enhancing the predictive capabilities of fundamental chemical theories.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Amino-3-(propan-2-yloxy)benzamide to improve yield and purity?

- Methodology :

- Reaction Conditions : Use absolute ethanol as a solvent with glacial acetic acid as a catalyst (5 drops per 0.001 mol substrate) to facilitate condensation reactions. Reflux for 4 hours under controlled temperature to minimize side products .

- Purification : Post-reaction, reduce pressure to evaporate solvent and filter the solid residue. Recrystallize using a solvent system compatible with the compound’s polarity (e.g., ethanol/water mixtures).

- Hazard Mitigation : Conduct a thorough hazard analysis for reagents (e.g., sodium pivalate, dichloromethane) and implement electrostatic charge prevention measures during handling .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Techniques :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data collection (e.g., synchrotron sources) for accurate electron density mapping .

- NMR Spectroscopy : Employ - and -NMR to confirm the isopropoxy group’s position and amine proton environment. Compare chemical shifts with analogous benzamide derivatives (e.g., 4-(Dimethylamino)benzohydrazide) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How does the isopropoxy substituent influence the electronic environment and reactivity of this compound?

- Electronic Effects :

- The isopropoxy group acts as an electron-donating substituent, stabilizing adjacent amino groups via resonance. This impacts hydrogen-bonding interactions in crystal lattices and reactivity in electrophilic substitution reactions .

- Computational Analysis : Perform DFT calculations to map electron density distributions and predict sites for functionalization (e.g., acylation or alkylation) .

Q. What strategies resolve contradictions in polymorphic behavior during crystallization?

- Polymorph Screening :

- Use controlled cooling rates (slow vs. flash cooling) to isolate metastable (orthorhombic Form II) or stable (rhombic) polymorphs, as observed in benzamide derivatives .

- Analytical Tools : Pair differential scanning calorimetry (DSC) with powder X-ray diffraction (PXRD) to monitor phase transitions and identify dominant polymorphs under varying conditions .

Q. How can mutagenicity risks associated with this compound derivatives be assessed?

- Toxicological Testing :

- Conduct Ames II testing to evaluate mutagenic potential. Compare results to structurally related anomeric amides (e.g., compound 3 in ) and reference mutagens like benzyl chloride .

- Safety Protocols : Implement fume hoods, PPE (gloves, lab coats), and waste segregation for mutagenic intermediates .

Q. What biochemical pathways are impacted by this compound’s interaction with bacterial enzymes?

- Target Identification :

- Hypothesize interactions with bacterial phosphopantetheinyl transferases (PPTases), critical for fatty acid biosynthesis. Validate via enzyme inhibition assays using purified PPTases .

- Pathway Analysis : Use metabolomics (e.g., LC-MS) to track changes in acyl carrier protein (ACP) levels, linking inhibition to halted bacterial proliferation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.